Ethyl 4-[(2-nitrobenzoyl)amino]benzoate
Description
Ethyl 4-[(2-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester-amide hybrid compound. The molecule consists of a benzoate ester backbone (ethyl 4-aminobenzoate) functionalized with a 2-nitrobenzoyl group at the para-amino position.
Key structural features:
- Benzoate ester: Enhances lipophilicity and influences solubility.
- 2-Nitrobenzoyl group: A strong electron-withdrawing substituent that may affect reactivity and intermolecular interactions.
- Amide linkage: Provides hydrogen-bonding capability and structural rigidity.
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
ethyl 4-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-9-12(10-8-11)17-15(19)13-5-3-4-6-14(13)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
InChI Key |
IJMKDLBBYDDPIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Ethyl 4-[(4-Chloro-3-nitrobenzoyl)amino]benzoate (CAS 309925-76-6)
- Substituents : 4-Chloro and 3-nitro groups on the benzoyl ring.
- Molecular weight : 348.74 g/mol (C₁₆H₁₃ClN₂O₅).
- This compound is used in crystallography and medicinal chemistry studies .
Ethyl 4-[(3-Methyl-4-nitrobenzoyl)amino]benzoate (CAS 329940-96-7)
- Substituents : 3-Methyl and 4-nitro groups.
- This derivative is explored for antitumor applications .
Ethyl 4-[(4-Pyridazin-3-ylphenethyl)amino]benzoate (I-6230)
Functional Group Modifications
Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate
- Substituents : Thiourea group (S=C-N).
- Key differences : The thiocarbonyl group increases hydrogen-bond acceptor strength compared to the amide in the target compound. This derivative exhibits antitumor properties and distinct crystal packing behavior .
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
Physicochemical Properties
| Property | Ethyl 4-[(2-nitrobenzoyl)amino]benzoate* | Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate | Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate |
|---|---|---|---|
| Molecular weight (g/mol) | ~335 (estimated) | 348.74 | 253.29 |
| LogP | ~2.8 (predicted) | 3.1 | 1.9 |
| Solubility | Low in water; soluble in DMSO | Insoluble in water; soluble in organic solvents | Moderate in ethanol |
| Hydrogen-bond donors | 2 | 2 | 2 |
*Estimated based on structural analogues.
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